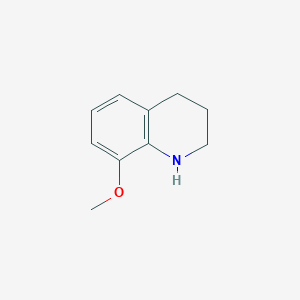

8-Methoxy-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRWUIXDTQZKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409447 | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53899-17-5 | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

An In-depth Technical Guide to the Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous natural products and synthetic pharmaceutical agents.[1] Its rigid, bicyclic framework provides a three-dimensional architecture that is ideal for targeted interactions with a diverse range of biological macromolecules. The specific analogue, this compound, serves as a crucial building block in the synthesis of more complex bioactive molecules, including potential anti-inflammatory, analgesic, and central nervous system (CNS) active agents.[2]

This guide provides an in-depth exploration of the primary and most effective synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design, reaction optimization, and product purification. The methodologies presented are selected for their reliability, scalability, and relevance to researchers, scientists, and drug development professionals.

Synthetic Strategy I: Direct Catalytic Hydrogenation of 8-Methoxyquinoline

The most direct and atom-economical approach to synthesizing this compound is through the catalytic hydrogenation of the corresponding aromatic precursor, 8-methoxyquinoline. This method involves the reduction of the pyridine ring within the quinoline system, leaving the benzene ring intact. The choice of catalyst and reaction conditions is critical to achieve high chemoselectivity and avoid over-reduction of the carbocyclic ring.[3]

Mechanistic Rationale

Catalytic hydrogenation occurs on the surface of a heterogeneous catalyst, typically a noble metal such as Ruthenium, Palladium, or Platinum. The reaction proceeds via the following key steps:

-

Adsorption: Both hydrogen gas (H₂) and the 8-methoxyquinoline substrate adsorb onto the catalyst surface.

-

Hydrogen Activation: The H-H bond is weakened or broken, forming reactive metal-hydride species on the surface.

-

Hydrogen Transfer: Stepwise transfer of hydrogen atoms to the adsorbed quinoline occurs, saturating the pyridine ring.

-

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites.

Ruthenium-based catalysts have shown particular efficacy in the hydrogenation of quinoline derivatives.[4] The conditions can be tuned to favor the reduction of the N-heterocyclic ring over the carbocyclic (benzene) ring.

Visualizing the Hydrogenation Workflow

Caption: A typical experimental workflow for the synthesis of 8-Methoxy-1,2,3,4-THQ via catalytic hydrogenation.

Experimental Protocol: Ruthenium-Catalyzed Hydrogenation

This protocol is adapted from general procedures for quinoline hydrogenation.[4]

-

Reactor Setup: To a high-pressure autoclave reactor, add 8-methoxyquinoline (e.g., 5.0 g, 31.4 mmol) and a suitable solvent such as dioxane or ethanol (50 mL).

-

Catalyst Addition: Carefully add the catalyst, for example, 5% Ruthenium on Carbon (Ru/C) (5-7 wt% of the substrate, e.g., 250-350 mg), under a stream of inert gas (Argon or Nitrogen).

-

Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 7 MPa) and begin stirring. Heat the reactor to the target temperature (e.g., 160°C) and maintain these conditions for 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Dilute the reaction mixture with methanol or dichloromethane and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

Data Summary: Hydrogenation Parameters

| Parameter | Value / Condition | Rationale / Notes |

| Substrate | 8-Methoxyquinoline | Commercially available starting material. |

| Catalyst | 5% Ru/C or PtO₂ | Ruthenium often provides good selectivity for the heterocyclic ring.[4] PtO₂ is also effective.[5] |

| Catalyst Loading | 5-7 wt% | Higher loading can accelerate the reaction rate.[4] |

| Solvent | Dioxane, Ethanol, Methanol | Choice of solvent can influence reaction kinetics and selectivity. |

| H₂ Pressure | 50 p.s.i. to 7 MPa | Higher pressure increases hydrogen concentration, driving the reaction.[5] |

| Temperature | 25°C - 160°C | Higher temperatures increase reaction rate but may affect selectivity. |

| Typical Yield | >90% (unoptimized) | Generally a high-yielding reaction. |

Synthetic Strategy II: Skraup-Doebner-von Miller Quinoline Synthesis & Subsequent Reduction

Part A: Synthesis of 8-Methoxyquinoline via Skraup Reaction

The Skraup synthesis involves the reaction of an aniline (in this case, o-anisidine) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic pentoxide). The glycerol dehydrates in the strongly acidic medium to form acrolein (in situ), which is the key α,β-unsaturated carbonyl reactant.[7]

Mechanistic Rationale

-

Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein.

-

Michael Addition: The amine of o-anisidine undergoes a conjugate (Michael) addition to the acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring.

-

Dehydration & Oxidation: The cyclized intermediate dehydrates and is then oxidized by the oxidizing agent to form the aromatic 8-methoxyquinoline ring system.[7] The mechanism is complex, with some studies suggesting a fragmentation-recombination pathway.[8]

Visualizing the Skraup-Doebner-von Miller Mechanism

Caption: A simplified mechanism for the formation of 8-methoxyquinoline via the Skraup reaction.

Experimental Protocol: Skraup Synthesis

Caution: The traditional Skraup reaction is notoriously exothermic and can be violent. Modified procedures that involve the slow addition of reactants are strongly recommended for safety.[9][10]

-

Reactor Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add o-anisidine, glycerol, and an oxidizing agent (e.g., nitrobenzene, which can also act as a solvent).

-

Acid Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid portion-wise with vigorous stirring, ensuring the temperature does not rise uncontrollably.

-

Reaction: Once the addition is complete, heat the mixture gently to initiate the reaction. Once the exothermic reaction begins, remove the external heating and control the reaction rate by cooling if necessary. After the initial vigorous phase subsides, heat the mixture to reflux for several hours.

-

Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water. Neutralize the excess acid with a base (e.g., NaOH solution) until the solution is alkaline.

-

Extraction: Perform a steam distillation or solvent extraction (e.g., with toluene or dichloromethane) to isolate the crude 8-methoxyquinoline.

-

Purification: The crude product is then purified, typically by vacuum distillation.

Part B: Reduction of 8-Methoxyquinoline

The 8-methoxyquinoline obtained from Part A is then reduced to the target this compound using the catalytic hydrogenation protocol described in Synthetic Strategy I .

Purification and Characterization

Purification Strategy

Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials, by-products, and catalyst residues.

-

Flash Column Chromatography: This is a highly effective method for purifying the crude product. A silica gel stationary phase is standard, with an eluent system typically composed of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[11]

-

Recrystallization: For obtaining a high-purity crystalline solid, recrystallization from a suitable solvent system can be employed after initial chromatographic purification.

-

Troubleshooting Discoloration: Tetrahydroquinoline derivatives can be susceptible to oxidation, leading to yellow or brown discoloration.[11] Performing purification steps under an inert atmosphere (Nitrogen or Argon) and using activated charcoal during recrystallization can help remove colored impurities.[11]

Spectroscopic Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Molecular Formula: C₁₀H₁₃NO[12]

-

¹H NMR (CDCl₃): Expected signals would include aromatic protons, a singlet for the methoxy group (-OCH₃), and aliphatic protons for the saturated portion of the tetrahydroquinoline ring, along with a broad singlet for the amine proton (-NH).

-

¹³C NMR (CDCl₃): Expected signals include those for the aromatic carbons (with distinct shifts for the methoxy-substituted and other carbons) and the aliphatic carbons of the saturated ring.[14]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass (163.10).

Safety and Handling

Working with the chemicals involved in these syntheses requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Ventilation: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16]

-

Handling Precautions: The compound is classified as harmful if swallowed and may cause skin and eye irritation.[13] Avoid contact with skin and eyes and wash hands thoroughly after handling.[17] The Skraup reaction requires extreme caution due to its high exothermicity.

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from light and oxidizing agents.[2]

Conclusion

The synthesis of this compound is readily achievable through several reliable synthetic routes. The choice of method often depends on the availability and cost of starting materials, scalability requirements, and the laboratory equipment at hand.

-

Direct Catalytic Hydrogenation is the preferred method for its high efficiency, simplicity, and excellent atom economy when the 8-methoxyquinoline precursor is available.

-

The Skraup-Doebner-von Miller synthesis followed by reduction offers a robust, classical alternative that builds the target molecule from more fundamental and often less expensive starting materials like o-anisidine.

Successful synthesis relies not only on a well-chosen reaction pathway but also on careful execution, diligent monitoring, and appropriate purification techniques. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to confidently synthesize this valuable heterocyclic intermediate for their scientific endeavors.

References

-

Name-Reaction.com. (2025). Pictet-Spengler reaction. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151–190.

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

- (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, 82(1).

- Vitale, P. (2016).

-

MySkinRecipes. (n.d.). 8-Methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Jeanet, G., et al. (2024). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.

- Freeman, E. E., et al. (2021). A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1H)-ones from 2-Bromobenzoate Precursors. The Journal of Organic Chemistry.

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

- (1987). A new synthetic approach to 1-(hydroxymethyl)-8-methoxy-1,2,3,4-tetrahydroisoquinolin-4-one. The Journal of Organic Chemistry.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- El Ouarti, A., et al. (2009). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 14(3), 1184-1191.

-

ResearchGate. (2020). Influence of catalyst dosage proportions on the hydrogenation of 8-MQL. Retrieved from [Link]

- Cohn, B. E. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

- Cohn, B. E. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.

-

The Royal Society of Chemistry. (n.d.). Supporting Information Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Methoxy-1,2,3,4-tetrahydrochinolin. Retrieved from [Link]

- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(8), 9012–9057.

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

- Kuwano, R., Sato, K., & Kurokawa, T. (2004). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines. Organic & Biomolecular Chemistry, 2(19), 2843–2845.

- (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- Wang, C., et al. (2020). Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst. RSC Advances, 10(58), 35329–35337.

- Sonnenberg, M., et al. (2022). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 414(2), 1015–1029.

-

PrepChem.com. (n.d.). Synthesis of 8-amino-1,2,3,4-tetrahydro-6-methoxyquinoline. Retrieved from [Link]

- Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13893.

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

- Kuwano, R. (2018). Ruthenium-catalyzed chemo-and enantioselective hydrogenation of isoquinoline carbocycles. Kyushu University Institutional Repository.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. benchchem.com [benchchem.com]

- 12. scbt.com [scbt.com]

- 13. This compound | C10H13NO | CID 5200345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. fishersci.com [fishersci.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. fishersci.com [fishersci.com]

8-Methoxy-1,2,3,4-tetrahydroquinoline chemical properties

An In-depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and spectroscopic characterization of this versatile molecule, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a "privileged structure" in drug discovery, appearing in a vast array of natural products and synthetic medicinal agents.[1][2][3] Its rigid, fused bicyclic system provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. This compound, in particular, serves as a crucial synthetic intermediate, leveraging the electronic influence of the 8-methoxy group to guide further chemical transformations.[4] Its unique structure is instrumental in the development of bioactive compounds, especially those targeting the central nervous system (CNS) for conditions like anxiety and depression.[4]

Core Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is the bedrock of its effective application in research. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 53899-17-5 | [4][5][6] |

| Molecular Formula | C₁₀H₁₃NO | [4][5][6] |

| Molecular Weight | 163.22 g/mol | [4][5][6] |

| Appearance | Yellow to Brown solid, liquid or semi-solid | [4] |

| Boiling Point | 299.7°C at 760 mmHg | [4] |

| Storage Conditions | Room temperature, dry, sealed | [4] |

Synthesis Strategies: Accessing the 8-Methoxy-THQ Core

The synthesis of the tetrahydroquinoline skeleton is a well-explored area of organic chemistry, with numerous methodologies developed to afford substituted analogs. Domino reactions, which involve multiple bond-forming events in a single pot, have emerged as a particularly efficient approach.[1] A common and robust strategy involves the hydrogenation of the corresponding quinoline precursor.

A representative synthetic approach is the catalytic hydrogenation of a substituted quinoline. For instance, the synthesis of the related 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has been achieved with high efficiency using a Ruthenium-based catalyst, demonstrating a powerful method for reducing the quinoline heterocycle without affecting the aromatic methoxy group.

Caption: Workflow: Domino Synthesis of Tetrahydroquinolines.[1]

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dictated by three primary features: the secondary amine within the saturated ring, the electron-rich aromatic ring, and the benzylic C4 position.

-

N-Functionalization: The secondary amine (N-H) is nucleophilic and basic, making it a prime site for alkylation, acylation, and arylation reactions. This position is frequently modified in drug development to modulate properties like solubility, metabolic stability, and target binding affinity.[7]

-

Electrophilic Aromatic Substitution (SEAr): The benzene ring is activated towards electrophilic substitution by the strongly electron-donating methoxy group and the fused heterocyclic ring. The methoxy group acts as an ortho-, para-director, although the substitution pattern will be influenced by the combined directing effects of both rings.

-

Oxidation: The tetrahydroisoquinoline skeleton can undergo oxidative functionalization, particularly at the C1 position adjacent to the nitrogen, to form iminium ion intermediates.[8] These intermediates can then be trapped by nucleophiles, providing a pathway to C1-substituted derivatives.

Caption: Primary sites for chemical derivatization.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following table summarizes the expected spectroscopic signatures for this compound, which are essential for reaction monitoring and quality control.

| Spectroscopy | Expected Signature | Reference(s) |

| ¹H NMR | Signals for aromatic protons (3H), a singlet for methoxy protons (3H, ~3.8 ppm), a broad singlet for the N-H proton, and multiplets for the aliphatic protons at C2, C3, and C4 (~1.9, 2.7, 3.3 ppm). | [9] |

| ¹³C NMR | Signals for 9 distinct carbons: 6 aromatic carbons (with C-O shifted downfield) and 3 aliphatic carbons in the saturated ring. The methoxy carbon appears around 55 ppm. | [5][10] |

| Mass Spec (MS) | Molecular ion [M]⁺ peak at m/z = 163. A significant fragment is often observed at m/z = 148, corresponding to the loss of a methyl group (-CH₃).[5] The fragmentation pattern is characterized by losses from the saturated ring.[11] | |

| Infrared (IR) | Characteristic peaks include N-H stretch (~3400 cm⁻¹), aromatic and aliphatic C-H stretches (~2850-3050 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and a strong C-O stretch for the methoxy ether (~1250 cm⁻¹). | [4][12] |

Applications in Drug Discovery and Chemical Biology

The 8-Methoxy-THQ scaffold is a cornerstone in the synthesis of novel therapeutic agents. Its derivatives have shown promise in a multitude of disease areas:

-

CNS Agents: As previously noted, the scaffold is a key building block for compounds targeting CNS disorders.[4] The tetrahydroisoquinoline core (a close relative) is found in molecules designed as dopamine D3 receptor ligands, relevant for treating neuropsychiatric conditions.[13]

-

Antitumor Agents: N-aryl substituted tetrahydroquinolines have been developed as a novel class of potent tubulin polymerization inhibitors that target the colchicine binding site, demonstrating significant cytotoxicity against human tumor cell lines.[7]

-

Antimalarials: The related quinoline core is famous for its role in antimalarial drugs like chloroquine.[14] The 8-amino-6-methoxyquinoline scaffold, a structural cousin, is used to generate hybrids with antiplasmodial activity.[14]

This broad bioactivity underscores the value of this compound as a starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Experimental Protocol: Synthesis of a Tetrahydroquinoline via Catalytic Hydrogenation

This protocol provides a generalized, self-validating methodology for the synthesis of a tetrahydroquinoline derivative from its quinoline precursor, based on established literature procedures.

Objective: To reduce the heterocyclic ring of a substituted quinoline while preserving aromatic functional groups.

Methodology:

-

Reactor Setup: To a high-pressure hydrogenation vessel, add the substituted quinoline (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add the catalyst. A typical catalyst would be 5% Palladium on Carbon (Pd/C) or a specialized Ruthenium complex like [Ru(p-cymene)Cl₂]₂/I₂. The catalyst loading is typically between 1-5 mol%.

-

Solvent Addition: Add an appropriate solvent such as methanol, ethanol, or dichloromethane. The concentration should be sufficient to fully dissolve or suspend the starting material.

-

Hydrogenation: Seal the vessel and purge several times with hydrogen gas (H₂). Pressurize the vessel to the desired pressure (e.g., 50-100 atm) and begin stirring. The reaction may be run at room temperature or with gentle heating (e.g., 50°C).

-

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by observing the cessation of hydrogen uptake. For analytical validation, periodically and carefully depressurize the vessel, remove an aliquot, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the product.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1,2,3,4-tetrahydroquinoline derivative.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy, comparing the data to expected values.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that provides access to complex and biologically relevant molecular architectures. Its well-defined physicochemical properties, predictable reactivity, and clear spectroscopic signatures make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its chemical properties, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and novel chemical entities.

References

- MySkinRecipes. (n.d.). 8-Methoxy-1,2,3,4-tetrahydroisoquinoline.

- HETEROCYCLES, Vol. 82, No. 1, 2010. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2.

- PubChem. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ARKIVOC. (2000). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors.

- The Journal of Organic Chemistry. (n.d.). A new synthetic approach to 1-(hydroxymethyl)-8-methoxy-1,2,3,4-tetrahydroisoquinolin-4-one.

- BLDpharm. (n.d.). 8-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoline.

- ChemicalBook. (n.d.). This compound(53899-17-5) 1 h nmr.

- MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.

- The Journal of Organic Chemistry. (n.d.). Synthesis of 1,2,3,4-tetrahydroisoquinolines.

- SpectraBase. (n.d.). 8-Methoxy-1,2,3,4-tetrahydrochinolin - [13C NMR] - Chemical Shifts.

- Echemi. (n.d.). 8-methoxy-1,2,3,4-tetrahydroisoquinoline.

- PubMed Central (PMC). (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

- ResearchGate. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue.

- Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines.

- PubMed Central (PMC). (n.d.). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin.

- (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....

- ChemicalBook. (n.d.). 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum.

- Semantic Scholar. (2018). Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands.

- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones.

- MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

- NIST WebBook. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. This compound [myskinrecipes.com]

- 5. This compound | C10H13NO | CID 5200345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 13. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

CAS number 53899-17-5 characterization

An In-Depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydroquinoline (CAS: 53899-17-5)

Introduction

This compound, registered under CAS number 53899-17-5, is a heterocyclic amine that serves as a crucial structural motif and synthetic intermediate in the field of medicinal chemistry.[1][2] Its tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds. The strategic placement of a methoxy group on the aromatic ring modifies its electronic properties and provides a handle for further functionalization, making it a versatile building block for drug discovery and development. This guide provides a comprehensive technical overview of its characterization, handling, and application, with a focus on methodologies relevant to researchers and drug development professionals. Its documented use as a reactant in the synthesis of potent enzyme inhibitors, such as those targeting human aldosterone synthase (CYP11B2), underscores its significance in developing novel therapeutics for cardiovascular diseases.[3][4][5]

Physicochemical Properties and Specifications

Proper characterization begins with understanding the fundamental physicochemical properties of a compound. This data is essential for designing synthetic routes, developing analytical methods, and ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 53899-17-5 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| Synonyms | 8-methoxy-1,2,3,4-tetrahydro-quinoline, EOS-60440 | [1][2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Synthesis and Purification Workflow

While this compound is commercially available, understanding its synthesis and purification is vital for process development and troubleshooting. A common route involves the reduction of the corresponding 8-methoxyquinoline. Purification is critical to remove unreacted starting materials and byproducts, with flash column chromatography being the standard method.[3]

Illustrative Purification Protocol: Flash Column Chromatography

The choice of a proper solvent system is paramount for achieving high purity. A gradient elution is often employed to effectively separate the target compound from impurities with different polarities.

-

Column Preparation: A silica gel column (e.g., 230-400 mesh) is packed using a slurry method with a non-polar solvent like hexane to ensure a homogenous stationary phase.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial mobile phase and adsorbed onto a small amount of silica gel. The dried silica plug is then carefully added to the top of the column. This dry-loading technique prevents band broadening and improves resolution.

-

Elution: The separation is performed using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The rationale for a gradient system is to first elute non-polar impurities with the low-polarity mobile phase, followed by the elution of the moderately polar product as the solvent strength increases.

-

Fraction Collection: Fractions are collected throughout the elution process and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Structural Characterization: A Multi-Technique Approach

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and invert several times to ensure a homogeneous solution before placing it in the spectrometer.

Expected Spectral Features:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the -OCH₃ group (a singlet around 3.8 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the tetrahydroquinoline ring (triplets and multiplets in the 1.9-3.4 ppm range).

-

¹³C NMR: The spectrum should display 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule, confirming the absence of molecular symmetry.[2]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Liquid Chromatography-Mass Spectrometry (LC/MS) is commonly used for this purpose.[3][4]

Protocol for LC/MS Analysis:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

Inject the sample into the LC/MS system. A common method uses a C18 reverse-phase column with a water/acetonitrile mobile phase.

-

Analyze the resulting mass spectrum in positive ion mode. The expected molecular ion peak would correspond to [M+H]⁺ at an m/z of approximately 164.22.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol for IR Analysis (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil and collect the spectrum.

Expected Characteristic Absorption Bands:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3200 - 3600 (medium, somewhat broad) |

| Alkyl C-H | C-H Stretch | 2850 - 3000 (strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (weak-medium) |

| Aryl Ether | C-O Stretch | 1200 - 1275 (strong) |

| Aromatic Ring | C=C Stretch | 1475 - 1600 (weak-medium) |

Applications in Medicinal Chemistry

The utility of this compound is prominently featured in patents for the synthesis of inhibitors of human aldosterone synthase (CYP11B2).[3][4][5] In these synthetic schemes, the secondary amine of the tetrahydroquinoline core serves as a nucleophile to react with various electrophilic partners, building out a more complex molecular architecture designed to fit into the enzyme's active site.

This application highlights the compound's value to drug development professionals, providing a readily available and versatile scaffold for building libraries of potential therapeutic agents.

Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical reagent. This compound possesses several hazards that require appropriate precautions.[1][6]

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash contaminated skin thoroughly after handling. |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection/face protection. |

| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Always consult the full Safety Data Sheet (SDS) before use.[6][7]

Conclusion

This compound (CAS 53899-17-5) is more than just a chemical entry in a catalog; it is a validated and valuable tool for chemical innovation. Its well-defined physicochemical properties, established characterization protocols, and proven utility as a synthetic building block make it an important asset for researchers in medicinal chemistry and drug development. A thorough understanding of its analytical characterization, from NMR to MS, ensures the integrity of the starting material, which is the foundation of reproducible and successful multi-step synthesis campaigns aimed at discovering the next generation of therapeutics.

References

-

This compound | C10H13NO. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

- Hu, Q., et al. (2009). Inhibitors of human aldosterone synthase CYP11B2. Google Patents (DE102008022221A1).

- Hu, Q., et al. (2016). 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2. Google Patents (CA2723545C).

- Hu, Q., et al. (2009). 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2. Google Patents (WO2009135651A1).

-

Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder. Retrieved from [Link]

Sources

- 1. 53899-17-5 | CAS DataBase [m.chemicalbook.com]

- 2. This compound | C10H13NO | CID 5200345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2 - Google Patents [patents.google.com]

- 4. CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

- 5. WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydroquinoline: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methoxy-1,2,3,4-tetrahydroquinoline stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug development. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, spectroscopic characterization, and its significant applications in the development of novel therapeutics, particularly in the realm of central nervous system disorders and pain management.

Chemical Identity and Structure

The foundational step in understanding the utility of any chemical entity is to establish its precise chemical identity.

IUPAC Name: this compound[1]

Chemical Formula: C₁₀H₁₃NO[1][2]

Molecular Weight: 163.22 g/mol [1][2]

The structure of this compound is characterized by a fused bicyclic system comprising a benzene ring and a piperidine ring. The methoxy group at the 8-position significantly influences the electron density of the aromatic ring, which in turn impacts its reactivity and biological interactions.

Structure of this compound

A 2D representation of the this compound molecule.

Synthesis and Spectroscopic Characterization

A common and effective method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor.

General Synthesis Workflow

A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Plausible Approach

Based on the synthesis of related compounds, a likely experimental protocol would involve the following steps:

-

Reaction Setup: The precursor, 8-methoxyquinoline, would be dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reaction vessel.

-

Catalyst Addition: A hydrogenation catalyst, for instance, a ruthenium-based catalyst like [Ru(p-cymene)Cl₂]₂/I₂ or a more conventional catalyst like palladium on carbon (Pd/C), would be added to the solution.

-

Hydrogenation: The vessel would be purged and then pressurized with hydrogen gas. The reaction mixture would be stirred at a specific temperature and pressure for a sufficient duration to ensure complete reduction of the quinoline ring.

-

Work-up and Purification: Upon completion, the catalyst would be removed by filtration. The solvent would be evaporated under reduced pressure, and the resulting crude product would be purified using techniques such as column chromatography to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While the raw spectra are not provided in the search results, the existence of this data is confirmed in databases such as PubChem.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet), and the protons of the saturated piperidine ring (multiplets).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the piperidine ring, and the methoxy carbon. A reference to the ¹³C NMR spectrum can be found on PubChem.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (163.22 g/mol ). Fragmentation patterns can provide further structural information. GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and the C-O bond of the methoxy group. A vapor phase IR spectrum is noted in PubChem's spectral information.[1]

Applications in Drug Development and Medicinal Chemistry

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes this compound a valuable starting material for the synthesis of novel drug candidates.

A Versatile Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of a variety of bioactive compounds.[3] Its structure allows for chemical modifications at several positions, including the nitrogen atom of the piperidine ring and the aromatic ring, enabling the creation of a library of derivatives with diverse pharmacological profiles. These derivatives have shown potential as anti-inflammatory and analgesic agents, as well as therapeutics for central nervous system disorders like anxiety and depression.[3]

Role in the Development of Opioid Receptor Ligands

A significant application of the this compound scaffold is in the development of novel opioid receptor ligands for the treatment of pain. Research has shown that substitutions at the C-8 position of the tetrahydroquinoline ring can modulate the binding affinity for mu (µ) and delta (δ) opioid receptors.[4]

Specifically, a series of C-8 substituted tetrahydroquinoline-based peptidomimetics have been synthesized and evaluated.[4] These studies revealed that the introduction of a carbonyl moiety at the C-8 position can lead to compounds with a desirable mu-opioid receptor (MOR) agonist and delta-opioid receptor (DOR) antagonist profile.[4] This "balanced" activity is a promising strategy for developing safer analgesics with reduced tolerance and dependence liabilities.[4]

Drug Development Logic

The logical progression from the core scaffold to a desired therapeutic outcome.

Safety and Handling

For researchers and scientists, proper handling of chemical compounds is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Harmful if swallowed (Acute toxicity, oral)[1]

-

Causes skin irritation (Skin corrosion/irritation)[1]

-

Causes serious eye irritation (Serious eye damage/eye irritation)[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, and appropriate storage conditions, such as room temperature in a dry, sealed container, should be maintained.[3]

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined structure, accessible synthesis, and, most importantly, its role as a versatile scaffold for the creation of novel therapeutics underscore its importance. The ability to fine-tune the pharmacological properties of its derivatives, as demonstrated in the development of balanced opioid receptor ligands, highlights the potential of this molecule in addressing unmet medical needs. As research continues, the utility of this compound as a key building block in the synthesis of next-generation pharmaceuticals is expected to expand.

References

-

A Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline. HETEROCYCLES, Vol. 82, No. 1, 2010. [Link]

-

8-Methoxy-1,2,3,4-tetrahydroisoquinoline. MySkinRecipes. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry. [Link]

-

Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. National Institutes of Health. [Link]

-

A new synthetic approach to 1-(hydroxymethyl)-8-methoxy-1,2,3,4-tetrahydroisoquinolin-4-one. The Journal of Organic Chemistry. [Link]

Sources

- 1. This compound | C10H13NO | CID 5200345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 8-Methoxy-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 8-position (8-methoxy-THQ) has emerged as a critical modification, bestowing upon these derivatives a diverse and potent pharmacological profile. This in-depth technical guide provides a comprehensive analysis of the biological activities of 8-methoxy-1,2,3,4-tetrahydroquinoline derivatives, with a particular focus on their anticancer, antimicrobial, and neuroprotective potential. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and offer insights into their structure-activity relationships to guide future drug development endeavors.

Introduction: The this compound Scaffold - A Promising Pharmacophore

The tetrahydroquinoline ring system, a fused bicyclic heterocycle, is a common motif in a wide array of natural products and synthetic pharmaceuticals.[1] Its inherent structural features, including a basic nitrogen atom and a partially saturated pyridine ring, provide a versatile platform for chemical modification and interaction with various biological targets. The strategic placement of substituents on this scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties.

The 8-methoxy substitution, in particular, has garnered significant attention. This electron-donating group can alter the electron density of the aromatic ring, influencing binding affinities and metabolic stability. Furthermore, its steric bulk and potential for hydrogen bonding can dictate the orientation of the molecule within a target's active site, leading to specific and potent biological effects. This guide will explore the multifaceted biological activities of this promising class of compounds.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with critical cellular processes such as proliferation, survival, and cell cycle progression.

Mechanism of Action: Inhibition of Tubulin Polymerization and PI3K/AKT/mTOR Signaling

A significant body of research points to the disruption of microtubule dynamics as a key mechanism of action for anticancer tetrahydroquinoline derivatives. While specific studies on 8-methoxy-THQ derivatives are emerging, compelling evidence from structurally related N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives shows potent inhibition of tubulin polymerization by binding to the colchicine site.[2] This interference with microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2]

Furthermore, a study on an 8-methoxy-indolo-quinoline derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), revealed its ability to inhibit the proliferation of colorectal cancer cells by targeting the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by MMNC leads to decreased mitochondrial membrane potential and induction of apoptosis.[3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these derivatives is underscored by their potent in vitro cytotoxicity against various cancer cell lines.

| Compound/Derivative Class | Cell Line | IC50/GI50 (µM) | Reference |

| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colon Cancer) | 0.33 | [3] |

| N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines (e.g., compound 6d) | A549, KB, KBvin, DU145 | 0.0015 - 0.0017 | [2] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 | Not specified, active at micromolar concentrations | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the in vitro cytotoxic activity of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualization

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by an 8-methoxy-THQ derivative.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 8-Methoxyquinoline derivatives have shown promise in this area, exhibiting activity against a range of bacteria.

Spectrum of Activity

Studies on 8-methoxy-4-methyl-quinoline derivatives have demonstrated their antibacterial efficacy. Notably, certain azetidinyl and thiazolidinonyl derivatives of this scaffold exhibited potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with some compounds showing minimum inhibitory concentrations (MICs) comparable to the standard drug ampicillin.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolines | S. aureus | 3.125 | [4] |

| B. subtilis | 6.25 | [4] | |

| E. coli | 6.25 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Disorders

While direct evidence for the neuroprotective effects of this compound derivatives is still emerging, the broader class of tetrahydroisoquinolines, which are structurally similar, has been investigated for its potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[5][6]

Potential Mechanisms of Neuroprotection

The neuroprotective potential of these compounds may stem from several mechanisms, including:

-

Modulation of Amyloid Precursor Protein (APP) Processing: Some tetrahydroisoquinoline derivatives have been shown to regulate the proteolytic processing of APP, potentially reducing the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.[7]

-

Antioxidant Activity: The tetrahydroquinoline scaffold can possess antioxidant properties, which could help mitigate the oxidative stress implicated in the pathogenesis of many neurodegenerative disorders.

-

Dopamine Receptor Modulation: Certain tetrahydroquinoline derivatives have shown affinity for dopamine receptors, suggesting a potential role in modulating dopaminergic signaling, which is dysregulated in Parkinson's disease.[8]

Further research is needed to specifically elucidate the neuroprotective mechanisms of this compound derivatives.

Synthesis and Characterization: A General Approach

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common strategy involves the construction of the quinoline core followed by reduction of the pyridine ring.

General Synthetic Workflow

Caption: A generalized synthetic workflow for this compound derivatives.

Characterization Techniques

The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

-

Elemental Analysis: To determine the elemental composition of the compound.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. The existing data, particularly in the realm of anticancer activity, provides a strong foundation for further investigation. Future research should focus on:

-

Expanding the Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at various positions of the 8-methoxy-THQ core is crucial to optimize potency and selectivity for different biological targets.

-

Elucidating Mechanisms of Action: In-depth studies are required to unravel the precise molecular mechanisms underlying the observed biological activities, particularly for neuroprotective and antimicrobial effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

-

Exploring New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the areas covered in this guide.

References

-

Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety. (n.d.). PubMed. Retrieved from [Link]

- Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. (n.d.). Arabian Journal of Chemistry.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.

-

New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022). ResearchGate. Retrieved from [Link]

-

Design, synthesis and evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. (2021). PubMed. Retrieved from [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. Retrieved from [Link]

-

Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. (n.d.). PubMed. Retrieved from [Link]

- Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (n.d.).

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (n.d.). PubMed Central. Retrieved from [Link]

- Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (n.d.). NIH.

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2022). ResearchGate. Retrieved from [Link]

-

New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. (n.d.). PubMed. Retrieved from [Link]

- (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. (2014).

- (PDF) Synthesis and Evaluation of Anti-Microbial Activity of Some Novel 8-Hydroxy Quinoline Derivatives. (2015).

- Application Notes and Protocols for C-6 and C-8 Functionalization of Tetrahydroquinolines. (n.d.). Benchchem.

- The Multifaceted Biological Activities of 1,2,3,4-Tetrahydroquinolin-6-ol Derivatives: A Technical Guide. (n.d.). Benchchem.

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). MDPI. Retrieved from [Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. Retrieved from [Link]

-

Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (n.d.). PubMed. Retrieved from [Link]

- 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one. (2005). NCBI.

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

- 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2013).

-

N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. (n.d.). PubMed Central. Retrieved from [Link]

-

8-Methoxyquinoline. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 8-Methoxy-1,2,3,4-tetrahydroquinoline

This guide provides a comprehensive analysis of the spectral data for 8-methoxy-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical and materials science research.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights.

Introduction

This compound, with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , is a heterocyclic compound of significant interest.[2][3] Its tetrahydroquinoline core is a prevalent scaffold in a wide array of biologically active molecules. Understanding its structural and electronic properties through spectroscopic techniques is paramount for its effective utilization in synthesis and drug design. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectral data to provide a thorough characterization of this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used for this compound.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained for this compound in deuterated chloroform (CDCl₃).[4]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.63–6.61 | m | 2H | Ar-H (C5-H, C7-H) |

| 6.57 | td | 1H | Ar-H (C6-H) |

| 4.23 | brs | 1H | N-H |

| 3.83 | s | 3H | OCH₃ |

| 3.34 | t | 2H | C2-H₂ |

| 2.78 | t | 2H | C4-H₂ |

| 1.96 | quint | 2H | C3-H₂ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.5-6.7 ppm): The signals in this region correspond to the three protons on the aromatic ring. The multiplet at δ 6.63–6.61 ppm arises from the protons at the C5 and C7 positions, while the triplet of doublets at δ 6.57 ppm corresponds to the C6 proton.

-

Amine Proton (4.23 ppm): The broad singlet at δ 4.23 ppm is characteristic of the N-H proton. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methoxy Group (3.83 ppm): The sharp singlet at δ 3.83 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the methoxy group.

-

Aliphatic Region (1.9-3.4 ppm): The aliphatic protons of the tetrahydroquinoline ring give rise to three distinct signals. The triplet at δ 3.34 ppm corresponds to the two protons at the C2 position, adjacent to the nitrogen atom. The triplet at δ 2.78 ppm is assigned to the two protons at the C4 position, which are benzylic. The quintet at δ 1.96 ppm arises from the two protons at the C3 position. The coupling patterns (triplets and a quintet) are consistent with a -CH₂-CH₂-CH₂- spin system in the saturated portion of the ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 146.4 | C8 |

| 134.6 | C8a |

| 121.8 | C4a |

| 121.5 | C6 |

| 115.8 | C5 |

| 107.5 | C7 |

| 55.5 | OCH₃ |

| 41.6 | C2 |

| 26.8 | C4 |

| 22.2 | C3 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Region (107-147 ppm): Six signals are observed in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon attached to the oxygen (C8) is the most downfield at δ 146.4 ppm. The other quaternary carbons, C8a and C4a, appear at δ 134.6 and 121.8 ppm, respectively. The protonated aromatic carbons (C5, C6, and C7) resonate at δ 115.8, 121.5, and 107.5 ppm.

-

Methoxy Carbon (55.5 ppm): The signal at δ 55.5 ppm is characteristic of a methoxy group carbon.

-

Aliphatic Region (22-42 ppm): The three aliphatic carbons of the tetrahydroquinoline ring appear in the upfield region. The C2 carbon, bonded to the nitrogen, is observed at δ 41.6 ppm. The benzylic C4 carbon resonates at δ 26.8 ppm, and the C3 carbon appears at δ 22.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3418 | Strong, Broad | N-H Stretch |

| 2947, 2833 | Medium | C-H Stretch (Aliphatic) |

| 1612, 1587 | Medium | C=C Stretch (Aromatic) |

| 1331 | Medium | C-N Stretch |

| 1248, 1105 | Strong | C-O Stretch (Aryl Ether) |

Interpretation of the IR Spectrum:

-

N-H Stretch: The strong, broad absorption band at 3418 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.[4] The broadening is a result of hydrogen bonding.

-

C-H Stretches: The bands at 2947 and 2833 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the aliphatic portion of the molecule and the methoxy group.[4]

-

Aromatic C=C Stretches: The absorptions at 1612 and 1587 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-N Stretch: The band at 1331 cm⁻¹ can be attributed to the C-N stretching vibration of the amine.

-

C-O Stretch: The strong absorptions at 1248 and 1105 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching vibrations of the aryl ether functionality of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

| m/z | Relative Intensity | Proposed Fragment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 148 | High | [M - CH₃]⁺ |

| 131 | Medium | [M - CH₃ - NH₃]⁺ or [M - OCH₃]⁺ |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ at m/z = 163, corresponding to its molecular weight.[2] The fragmentation pattern can be rationalized as follows:

Caption: Plausible fragmentation pathway for this compound.

-

Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to the formation of a stable radical cation. This would result in a fragment ion at m/z = 148 ([M - 15]⁺).[2]

-

Further Fragmentation: The fragment at m/z = 131 could arise from the loss of ammonia (NH₃) from the m/z 148 fragment or the loss of a methoxy radical (•OCH₃) from the molecular ion.

-

Retro-Diels-Alder Reaction: Tetrahydroquinolines can also undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethene (C₂H₄). This would produce a fragment at m/z = 135.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectral data, standardized experimental protocols are essential.

NMR Spectroscopy